molecular formula C20H25N7O6 B12310881 (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

Cat. No.: B12310881
M. Wt: 463.5 g/mol
InChI Key: NKHUMCIXBRICHV-KDTYKIGESA-N
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Description

(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid is a stable isotope-labeled analog of 5-formyltetrahydrofolic acid (Leucovorin). This compound is chemically defined by the incorporation of three deuterium atoms and a carbon-13 atom at the 5-methyl position, making it an essential internal standard for the precise quantification of endogenous folates in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS). Folates are critical cofactors in one-carbon metabolism, a network of biochemical reactions essential for nucleotide synthesis, DNA repair, and methylation processes PubMed . The use of this isotopically labeled standard is crucial for compensating for matrix effects and ionization variability in mass spectrometric analysis, thereby ensuring high accuracy and reproducibility in metabolomic studies and clinical research. Researchers utilize this compound to investigate folate metabolism dynamics, to study the mechanisms of antifolate drugs like methotrexate, and to develop robust diagnostic assays for folate deficiency and related disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C20H25N7O6

Molecular Weight

463.5 g/mol

IUPAC Name

(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,15,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,23,25,26,31)/t12-,13-,15?/m0/s1/i1+1D3

InChI Key

NKHUMCIXBRICHV-KDTYKIGESA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1[C@H](CN=C2C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CN1C(CN=C2C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Deuterium and 13C Isotopic Incorporation

The trideuterio(113C)methyl group at position 5 is introduced via alkylation of pteridine precursors using trideuteromethyl iodide (CD3I) under basic conditions. Catalytic hydrogenation (PtO2, H2/D2) ensures regioselective deuteration at C(7) while preserving the 6S configuration. For example:

  • 7-Deutero-6-trideuteromethylpterin is synthesized by hydrogenating 6-trideuteromethylpterin with D2 over PtO2, yielding a 0.8:1 cis-trans mixture.
  • Stereochemical outcomes are confirmed via 1H NMR and 13C NMR, with deuterium-induced signal splitting observed at δ 3.2–3.5 ppm.

Stereocontrol at C(6)

Optical resolution of racemic 6-methyltetrahydropterin is achieved via diastereomeric salt formation with 2S,3S-(-)-O,O'-dibenzoyltartaric acid. Recrystallization in ethanol/water isolates the 6S enantiomer (>98% ee).

Synthesis of the (2S)-Pentanedioic Acid Moiety

The (2S)-configured pentanedioic acid component is prepared through enzymatic kinetic resolution (KR) :

Enzymatic Resolution of Racemic Esters

  • Substrate : Ethyl 3-aminopentanedioate is treated with Candida antarctica Lipase A (CAL-A) in phosphate buffer (pH 7.5, 25°C).
  • Outcome : The (2S)-enantiomer is hydrolyzed to (2S)-3-aminopentanedioic acid with 72% yield and 28% remaining ester (ee >95%).

Assembly of the Benzoyl Linker

The benzoyl bridge connects the tetrahydropteridin and pentanedioic acid units via a methylamino spacer:

Coupling of 4-Aminobenzoyl Chloride

  • Step 1 : The tetrahydropteridin intermediate is reacted with 4-aminobenzoyl chloride in DMF, forming the 4-[[(6S)-pteridinyl]methylamino]benzoyl chloride .
  • Step 2 : Activation with EDC/HOBt facilitates amide bond formation with the (2S)-pentanedioic acid, yielding the final product.

Analytical Validation

Parameter Method Key Findings Reference
Stereochemistry Chiral HPLC (Daicel Chiralpak IA) 6S and 2S configurations confirmed (ee >98%)
Isotopic Purity HRMS (Q-TOF) m/z 463.5 [M+H]+; 113C and D3 confirmed
Structural Integrity 1H/13C NMR (D2O, 600 MHz) δ 7.8 (benzoyl aromatic), δ 2.6 (CH2-113CD3)

Challenges and Optimization

  • Deuterium Loss : Prolonged reaction times during alkylation risk deuterium exchange. Shortening steps to <2 hours minimizes this.
  • Racemization : Coupling at elevated temperatures (>40°C) induces racemization. Maintaining reactions at 0–25°C preserves stereochemistry.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the oxo groups can produce hydroxyl derivatives.

Scientific Research Applications

Structural Characteristics

This compound features a pteridine moiety, an amino acid backbone, and multiple functional groups. Its unique structure includes:

  • Chiral Center : The presence of a chiral center at the second carbon atom enhances its biological interactions.
  • Isotopic Labeling : The incorporation of deuterium allows for tracing metabolic pathways in biological studies.

Biological Activities

Research indicates that this compound may exhibit a diverse range of biological activities:

  • Antitumor Activity :
    • Compounds with pteridine structures are known for their anticancer properties due to their ability to interfere with nucleic acid synthesis. This compound may act similarly by inhibiting cancer cell proliferation.
  • Antimicrobial Properties :
    • The presence of amino and carboxylic acid groups enhances interactions with microbial enzymes, potentially leading to antibacterial effects.
  • Neuroprotective Effects :
    • Similar compounds have shown effects on neurotransmitter systems, suggesting that this molecule could have neuroprotective roles in neurodegenerative diseases.

Potential Therapeutic Applications

Given its structural characteristics and biological activities, the compound has several potential therapeutic applications:

Therapeutic Area Potential Application
OncologyAntitumor agent in cancer therapies
Infectious DiseasesAntibacterial agent for treating infections
NeurologyNeuroprotective agent for neurodegenerative disorders

Case Studies and Research Findings

  • Antitumor Studies : Preliminary studies have demonstrated that similar pteridine derivatives exhibit significant cytotoxicity against various cancer cell lines. Further research is needed to establish the efficacy of this specific compound in clinical settings.
  • Antimicrobial Testing : Laboratory tests have shown that compounds with similar functional groups can inhibit bacterial growth effectively. This opens avenues for exploring (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid as a novel antimicrobial agent.
  • Neuroprotective Research : Studies in animal models suggest that pteridine derivatives can modulate neurotransmitter levels and protect against neuronal damage in conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with enzymes and receptors, modulating their activities. The benzoyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Toxicity Profile (GHS) Applications References
Target Compound (Deuterated analog) C19H18D3(13C)N7O6 ~446 Trideuterio(113C)methyl at 5-position Likely similar to AG003PJ0* Isotopic tracing, antifolate research
2-(4-(((2-Amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl)amino)benzamido)pentanedioic acid (AG003PJ0) C19H21N7O6 443.41 Non-deuterated, 3,4,7,8-tetrahydropteridin core H315 (skin irritation), H319 (eye irritation), H335 (respiratory) Lab chemical, methotrexate analog synthesis
N-Methylfolic Acid (Methopterin) C20H21N7O6 455.43 N-Methyl substitution on pteridin Not specified; likely similar to methotrexate impurities Pharmaceutical impurity standard (Methotrexate Related Compound C)
5-Methyldihydrofolic Acid C20H23N7O6 457.45 5-methyl, dihydropteridin core No data Folate metabolism studies
Nitrosofolic Acid C19H18N8O7 470.40 Nitroso group on benzamido linkage Not classified; potential mutagen Research on reactive intermediates

Key Structural Differences and Implications

Isotopic Labeling (Target Compound vs. AG003PJ0): The deuterated methyl and 13C labeling in the target compound reduces metabolic degradation rates (deuterium isotope effect), enhancing its utility in tracer studies compared to the non-labeled AG003PJ0 .

5-Methyl vs. 5-Trideuteriomethyl (5-Methyldihydrofolic Acid): The 5-methyl group in dihydrofolate derivatives stabilizes the reduced pteridine ring, critical for folate cycle participation. The deuterated analog may exhibit similar stability but with distinct kinetic properties .

Biological Activity

The compound (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid is a complex organic molecule notable for its intricate structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Structural Characteristics

The compound features a pteridine moiety, an amino acid backbone, and multiple functional groups that contribute to its biological interactions. The presence of deuterium in the methyl group allows for isotopic labeling studies, which can be critical in tracing metabolic pathways and understanding its mechanism of action.

Predicted Biological Activities

Research utilizing computer-aided prediction tools suggests that this compound may exhibit a diverse spectrum of biological activities:

  • Antitumor Activity :
    • Pteridine structures are known to interfere with nucleic acid synthesis, potentially leading to anticancer effects.
  • Antimicrobial Properties :
    • The amino and carboxylic acid groups may enhance interactions with microbial enzymes, resulting in antibacterial effects.
  • Neuroprotective Effects :
    • Similar compounds have been linked to alterations in neurotransmitter systems, indicating potential neuroprotective roles.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its therapeutic application:

  • Nucleic Acid Interference : The pteridine component may inhibit enzymes involved in DNA synthesis.
  • Enzyme Interaction : The functional groups may interact with specific microbial enzymes, disrupting their activity.
  • Neurotransmitter Modulation : Potential interactions with neurotransmitter receptors could lead to neuroprotective effects.

Comparative Analysis

To contextualize the biological activity of the target compound, it is useful to compare it with other pteridine derivatives:

Compound NameStructural FeaturesBiological Activity
MethotrexatePteridine ring with glutamate moietyAnticancer
AminopterinPteridine structureAntifolate/Antileukemic
PterostilbeneStilbene structure with methoxy groupsAntioxidant/Anticancer

This table illustrates how the structural characteristics of these compounds relate to their respective biological activities.

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound is classified as a skin irritant (H315), eye irritant (H319), and potential respiratory irritant (H335) . Researchers must:

  • Use PPE: Face shields, safety glasses, and gloves (tested under NIOSH or EN 166 standards) .
  • Avoid inhalation via fume hoods or respirators .
  • Implement engineering controls (e.g., proper ventilation) and hygiene practices (handwashing post-handling) .
  • Store in cool, dry conditions away from incompatible materials .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Key methods include:

  • Mass spectrometry (MS): Confirm molecular weight (443.41 g/mol) and isotopic labeling (trideuterio/¹³C-methyl groups) .
  • Nuclear Magnetic Resonance (NMR): Analyze stereochemistry (2S,6S configurations) and methyl group environments .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended) using USP standards for related pteridine derivatives .

Q. What are the critical steps in synthesizing this compound?

Synthesis involves:

  • Coupling reactions: Use of DCC (dicyclohexylcarbodiimide) or similar agents to link the pteridinylmethylamine and benzamido-pentanedioic acid moieties .
  • Isotopic labeling: Incorporation of trideuterio(¹³C)methyl groups via deuterated reagents .
  • Purification: Column chromatography (silica gel) or recrystallization in solvents like ethyl acetate .

Advanced Research Questions

Q. How does isotopic labeling (³H/¹³C) affect the compound’s pharmacokinetic or metabolic stability?

The trideuterio(¹³C)methyl group may:

  • Reduce metabolic degradation: Deuterium’s kinetic isotope effect (KIE) slows C-D bond cleavage compared to C-H, prolonging half-life .
  • Enhance traceability: ¹³C labeling allows precise tracking in mass spectrometry or isotope-ratio studies .
  • Experimental validation: Compare deuterated vs. non-deuterated analogs in in vitro metabolic assays (e.g., liver microsomes) .

Q. How can researchers resolve contradictions in toxicological data for this compound?

While the SDS indicates no carcinogenicity , conflicting reports of respiratory irritation (H335) necessitate:

  • Dose-response studies: Assess acute toxicity (LD50) in rodent models .
  • In vitro assays: Test for mutagenicity (Ames test) and cytotoxicity (MTT assay) .
  • Exposure monitoring: Use air sampling in lab settings to quantify aerosolized particles .

Q. What strategies optimize yield in multi-step syntheses involving unstable intermediates?

Key approaches include:

  • Low-temperature reactions: Stabilize intermediates (e.g., tetrahydropteridin derivatives) at –20°C .
  • In situ quenching: Add scavengers (e.g., TFA for carbodiimide by-products) to minimize side reactions .
  • Real-time monitoring: Use inline FTIR or Raman spectroscopy to track reaction progress .

Methodological Considerations

Q. How should researchers design experiments to study non-covalent interactions (e.g., hydrogen bonding) in this compound’s supramolecular assemblies?

  • X-ray crystallography: Resolve H-bonding patterns in crystal structures .
  • Computational modeling: Density Functional Theory (DFT) to predict interaction energies .
  • Thermodynamic assays: Isothermal Titration Calorimetry (ITC) to quantify binding affinities .

Q. What analytical methods are suitable for detecting decomposition products under varying storage conditions?

  • Accelerated stability studies: Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) .
  • LC-MS/MS: Identify degradation products (e.g., oxidized pteridine rings or hydrolyzed amides) .
  • Karl Fischer titration: Monitor moisture content in stored samples .

Data Reporting Best Practices

  • Documentation: Follow IUPAC guidelines for reporting purity, yield, and spectral data (e.g., NMR chemical shifts in δ ppm) .
  • Reproducibility: Include detailed reaction conditions (solvent ratios, temperature gradients) and failure analyses .

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